molecular formula C19H16N2O4 B111861 (3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid CAS No. 1415814-69-5

(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No. B111861
CAS RN: 1415814-69-5
M. Wt: 336.3 g/mol
InChI Key: LHSUTBGPVJHKPC-DYNVDGSKSA-N
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Description

Quinoline derivatives, such as the one you mentioned, are a class of organic compounds with a wide range of applications in the field of medicinal chemistry . They are known for their versatile biological activities and are used as scaffolds in drug discovery .


Synthesis Analysis

The synthesis of quinoline derivatives has seen significant advancements in recent years . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, which involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a bicyclic ring system, consisting of a benzene ring fused to a pyridine ring . The specific structure of the compound you mentioned would also include additional functional groups, such as a carboxylic acid group.


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, nitriles can be hydrolyzed to carboxylic acids in acidic aqueous solutions, and to carboxylate salts with base-catalyzed hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific structure. For example, 3-Quinolinecarboxylic acid, a related compound, is a white to beige powder with a melting point of 277°C to 283°C .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary depending on the specific compound and its biological target. Some quinoline derivatives can act at various bacterial targets such as DNA gyrase, glucosamine-6-phosphate synthase, enoyl ACP reductase, and 3-ketoacyl ACP reductase .

Safety and Hazards

Safety and hazards associated with quinoline derivatives can vary depending on the specific compound. For instance, 3-Quinolinecarboxylic acid may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The field of quinoline derivatives is rapidly developing, with new synthetic methods and applications being discovered. Future research will likely focus on developing more efficient synthesis methods, discovering new biological activities, and minimizing the environmental impact of these processes .

properties

IUPAC Name

(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(23)12-7-8-17-16(10-12)14-5-2-6-15(14)18(20-17)11-3-1-4-13(9-11)21(24)25/h1-5,7-10,14-15,18,20H,6H2,(H,22,23)/t14-,15+,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSUTBGPVJHKPC-DYNVDGSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@H]2[C@@H]1C(NC3=C2C=C(C=C3)C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

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